Moexiprilat hydrochloride
Overview
Description
Moexiprilat hydrochloride is the active metabolite of the prodrug Moexipril . It is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen .
Synthesis Analysis
Moexipril is a prodrug that is hydrolyzed after oral administration to form the active metabolite, moexiprilat . The formation of moexiprilat is caused by the hydrolysis of an ethyl ester group .Molecular Structure Analysis
The molecular formula of this compound is C25H30N2O7.ClH . It has a molecular weight of 506.9758 . The structure of Moexiprilat is a small molecule .Chemical Reactions Analysis
Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity .Physical and Chemical Properties Analysis
Moexipril hydrochloride shows improved bioavailability compared to moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group (pKa Moexprilat = 7.7; pKa Moexipril = 5.4) . The boiling point of this compound is 709.3ºC at 760 mmHg, and its melting point is 141-161ºC .Scientific Research Applications
Pharmacodynamics and Bioavailability
- Moexiprilat is an ACE inhibitor known for lowering blood pressure. Its prodrug, Moexipril hydrochloride, exhibits improved bioavailability compared to Moexiprilat, likely due to esterification reducing the molecule's charge and the pKa of its amine group (Liederer, 2007).
Antihypertensive Activity
- Moexiprilat has been extensively studied for its antihypertensive activity, particularly through its action as an angiotensin-converting enzyme (ACE) inhibitor. It's been shown to effectively reduce blood pressure in patients with essential hypertension, including the elderly and postmenopausal women (Brogden & Wiseman, 1998).
Metabolic Pathway
- The metabolism of Moexipril to Moexiprilat has been studied, revealing that Moexipril is converted to Moexiprilat by hydrolysis of an ethyl ester group. This metabolic conversion is vital for the pharmacological effect of Moexipril (Kalasz et al., 2007).
Pharmacokinetic Characteristics
- Studies indicate that Moexiprilat has a biphasic elimination phase with an extended duration of action due to its long terminal pharmacokinetic half-life. This results in persistent ACE inhibition, which is crucial for its therapeutic effects (Cawello et al., 2002).
Drug-Excipient Compatibility
- Research on drug-excipient incompatibility of Moexipril Hydrochloride indicates that moisture and basic agents are dominant destabilizing factors in dry powder mixtures. However, in wet granulations, basic agents were found to suppress drug degradation even in the presence of moisture (Gu et al., 1990).
Electrophysiological Analysis
- Differential pulse voltammetric method development for determining Moexipril hydrochloride shows a well-defined irreversible oxidation peak, indicating its potential for detailed electrophysiological analysis (Attia, 2010).
Mechanism of Action
Moexiprilat works by inhibiting ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Safety and Hazards
Moexiprilat hydrochloride can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . When used in pregnancy during the second and third trimesters, ACE inhibitors like this compound can cause injury and even death to the developing fetus .
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7.ClH/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32;/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32);1H/t15-,19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZMESUJYRKKI-ZAFWUOJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231903 | |
Record name | Moexiprilat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-57-0 | |
Record name | Moexiprilat hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexiprilat hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOEXIPRILAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BP281YEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.